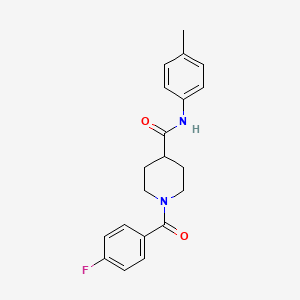

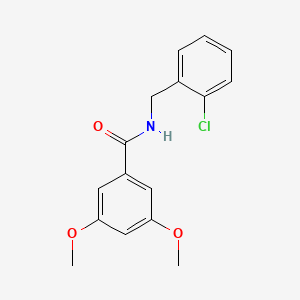

1-(4-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide often involves complex procedures that aim to introduce specific functional groups at precise locations within the molecule. While no direct synthesis of this compound was found, methodologies applied in the synthesis of similar compounds, such as fluorinated biphenyls or arylpiperazine derivatives, provide insight into potential synthetic routes. These methods may involve cross-coupling reactions, diazotization, or nucleophilic substitution, demonstrating the compound's synthetic accessibility and the versatility of synthetic chemistry in generating structurally complex molecules (Qiu et al., 2009); (Sikazwe et al., 2009).

Molecular Structure Analysis

The molecular structure of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide is characterized by the presence of fluorine, which can significantly influence the molecule's electronic properties and stability. The inclusion of a fluorine atom in organic compounds often enhances their metabolic stability and affects their interaction with biological targets. Fluorinated compounds, including those with triazine moieties, exhibit improved physical, chemical, and medicinal properties due to the electronegativity of fluorine (Bakhotmah & Al-Otaibi, 2020).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide can be influenced by its functional groups, such as the amide and the fluorobenzoyl moiety. These groups can participate in various chemical reactions, including nucleophilic substitution reactions where the piperidine nitrogen might act as a nucleophile. The presence of a fluorine atom also impacts the compound's chemical behavior, possibly facilitating electrophilic substitution reactions on the benzene ring (Pietra & Vitali, 1972).

Physical Properties Analysis

The physical properties of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide, such as solubility, melting point, and crystalline structure, are significantly influenced by its molecular structure. While specific data on this compound was not found, related studies on fluorobenzoate complexes suggest that the introduction of fluorine can affect the compound's solubility and crystalline form. The fluorobenzoate moiety, in particular, could lead to variations in the crystal structures of metal complexes, indicating the potential for diverse physical properties in different environments (Öztürkkan & Necefoğlu, 2022).

Chemical Properties Analysis

The chemical properties of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide, such as its acidity, basicity, and reactivity towards other chemical entities, are defined by its functional groups. The fluorine atom's electronegativity can influence the acidity of adjacent hydrogen atoms, potentially altering the compound's interaction with biological targets. Additionally, the piperidine moiety might confer basic properties, affecting the compound's solubility and its ability to form salts with acids (Caccia, 2007).

properties

IUPAC Name |

1-(4-fluorobenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-14-2-8-18(9-3-14)22-19(24)15-10-12-23(13-11-15)20(25)16-4-6-17(21)7-5-16/h2-9,15H,10-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVSTWIJCAJCAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-fluorophenyl)carbonyl]-N-(4-methylphenyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)

![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)

![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)

![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)

![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)

![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)

![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)